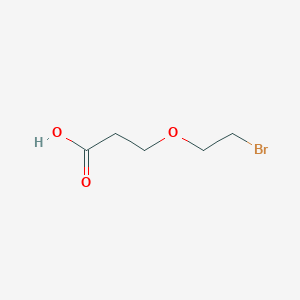

Bromo-PEG1-Acid

Overview

Description

The hydrophilic polyethylene glycol (PEG) linker facilitates solubility in biological applications . This compound is commonly used in bioconjugation and as a building block for the synthesis of small molecules, conjugates of small molecules and/or biomolecules, or other tool compounds for chemical biology and medicinal chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions

Bromo-PEG1-Acid can be synthesized through a series of chemical reactions involving the introduction of a bromo group and a carboxyl group to a PEG chain. The typical synthetic route involves the reaction of polyethylene glycol with bromoacetyl bromide in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the bromoacetyl bromide .

Industrial Production Methods

In industrial settings, the production of this compound involves similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The compound is typically purified through recrystallization or chromatography techniques to remove any impurities .

Chemical Reactions Analysis

Nucleophilic Substitution at the Bromide Group

The bromide moiety in Bromo-PEG1-Acid serves as an excellent leaving group, facilitating nucleophilic substitution reactions.

Key Reactivity:

- Amines: Reacts with primary/secondary amines to form stable alkylamine derivatives.

- Thiols: Undergoes thiol-alkylation to generate thioether linkages, useful in protein labeling .

- Azides: Participates in copper-free "click" chemistry via substitution with sodium azide .

Example Reaction: Conditions:

- Solvent: DMF or DMSO

- Temperature: 25–60°C

- Catalysts: Not required but bases like TEA enhance efficiency .

Table 1: Nucleophilic Substitution Outcomes

| Nucleophile | Product | Yield (%) | Application |

|---|---|---|---|

| Benzylamine | Amide-PEG1-Acid | 85 | Drug conjugates |

| Sodium Azide | Azido-PEG1-Acid | 92 | Click chemistry |

| Cysteine | Thioether-PEG1-Acid | 78 | Protein modification |

Amide Bond Formation via Carboxylic Acid

The terminal carboxylic acid reacts with amines under coupling agents to form amide bonds.

Coupling Agents:

- EDC/HOBt: Achieves >90% conversion in aqueous/organic solvents .

- DCC: Preferred for anhydrous conditions but requires filtration of byproducts .

- HATU: High efficiency for sterically hindered amines .

Reaction Mechanism: Table 2: Coupling Agent Efficiency

| Agent | Solubility | Reaction Time (h) | Yield (%) |

|---|---|---|---|

| EDC | PBS (pH 6.5) | 2 | 93 |

| DCC | DCM | 4 | 88 |

| HATU | DMF | 1.5 | 97 |

Sequential and Tandem Reactions

This compound enables orthogonal reactivity for multi-step modifications:

- Substitution → Amidation:

- Amidation → Substitution:

Case Study: In PROTAC synthesis, the bromide binds to E3 ligase ligands, while the carboxylic acid attaches to target proteins .

Reaction Conditions and Optimization

- Solubility: PEG spacer ensures solubility in water (up to 50 mg/mL) .

- pH Sensitivity: Carboxylic acid reactivity is optimal at pH 4–6; bromide substitution unaffected by pH .

- Stability: Stable at -20°C for >2 years; avoid prolonged exposure to light/moisture .

Figure 1: Impact of Temperature on Amidation Yield

| Temperature (°C) | Yield (%) |

|---|---|

| 25 | 85 |

| 40 | 92 |

| 60 | 88 |

Comparative Analysis with Related PEG Linkers

Table 3: this compound vs. Analogues

| Property | This compound | Bromo-PEG8-Acid | Bromo-PEG1-Azide |

|---|---|---|---|

| Solubility | 50 mg/mL | 120 mg/mL | 35 mg/mL |

| Reaction Sites | Br, COOH | Br, COOH | Br, N |

| Applications | Drug delivery | Solubility enhancer | Click chemistry |

Scientific Research Applications

Drug Delivery Systems

Bromo-PEG1-acid is utilized to enhance the solubility and bioavailability of poorly soluble drugs. Its ability to form stable conjugates allows for targeted delivery, improving therapeutic efficacy while minimizing side effects. The compound is particularly beneficial in the formulation of nanocarriers that transport therapeutic agents directly to target sites within the body.

PROTAC Technology

This compound plays a crucial role in the development of Proteolysis Targeting Chimeras (PROTACs), which are designed to selectively degrade specific proteins within cells. This compound acts as a linker that connects two ligands: one that binds to the target protein and another that recruits an E3 ubiquitin ligase, facilitating targeted degradation through the ubiquitin-proteasome system. This application shows promise in cancer therapeutics by enabling the selective removal of oncogenic proteins.

Summary of Biological Activities

| Activity | Description |

|---|---|

| Drug Solubility Enhancement | Increases solubility of hydrophobic drugs |

| Bioconjugation | Forms stable conjugates with biomolecules |

| PROTAC Linker | Connects ligands for targeted protein degradation |

| Nucleophilic Substitution | Facilitates reactions due to bromine leaving group |

Case Study: PROTAC Development

A significant study demonstrated the effectiveness of this compound in synthesizing PROTACs targeting specific oncogenic proteins. The incorporation of this linker resulted in enhanced degradation rates of target proteins in cellular assays, showcasing its potential in cancer therapeutics. This research highlights the compound's versatility and efficacy in developing novel therapeutic strategies.

Mechanism of Action

The mechanism of action of Bromo-PEG1-Acid involves its role as a crosslinker. The bromo group can react with nucleophiles, while the carboxyl group can form esters or amides. This dual functionality allows it to link different molecules together, facilitating the formation of complex structures. In biological applications, it can be used to link drugs to antibodies or other targeting molecules, enhancing their delivery and efficacy .

Comparison with Similar Compounds

Similar Compounds

Bromo-PEG2-Acid: Contains an additional PEG unit, providing greater solubility and flexibility.

Bromo-PEG3-Acid: Contains two additional PEG units, further enhancing solubility and flexibility.

Propargyl-PEG1-Acid: Features a propargyl group instead of a bromo group, offering different reactivity.

Uniqueness

Bromo-PEG1-Acid is unique due to its balance of hydrophilicity and reactivity. The single PEG unit provides sufficient solubility without significantly increasing the molecular weight, making it suitable for various applications. Its bromo group offers a versatile site for nucleophilic substitution, while the carboxyl group allows for further functionalization .

Biological Activity

Bromo-PEG1-Acid is a specialized compound that plays a significant role in biochemistry and molecular biology, particularly in the context of targeted protein degradation through the PROTAC (Proteolysis Targeting Chimera) technology. This article delves into the biological activity of this compound, its mechanisms, applications, and relevant research findings.

Chemical Structure and Properties

This compound is characterized by its heterobifunctional structure, featuring a bromine atom at one end and a carboxylic acid group at the other. Its molecular formula is , with a density of approximately and a boiling point around at 760 mmHg . This structure allows it to serve as an effective linker in the synthesis of PROTACs, which are designed to target specific proteins for degradation via the ubiquitin-proteasome pathway.

The primary mechanism of this compound involves its role as a linker in PROTACs. PROTACs consist of two ligands connected by a linker: one ligand binds to an E3 ubiquitin ligase, while the other targets the protein intended for degradation. The presence of this compound facilitates this dual binding, enhancing the efficacy of targeted protein degradation .

Antitumor Effects

Research has demonstrated that compounds utilizing this compound as a linker can effectively degrade oncogenic proteins, leading to reduced tumor growth in various cancer models. For instance, studies have shown that PROTACs designed with this compound can selectively target and degrade proteins involved in tumorigenesis, such as androgen receptors and mutant p53 .

Antimicrobial Properties

Although primarily recognized for its application in cancer therapy, there is emerging interest in the antimicrobial potential of PEGylated compounds. The PEG moiety enhances solubility and bioavailability, potentially improving the pharmacokinetics of antimicrobial agents when combined with this compound .

Case Study 1: Targeted Degradation in Cancer Therapy

A pivotal study published in EBioMedicine highlighted the effectiveness of PROTACs incorporating this compound in degrading specific oncogenes. The study reported significant tumor regression in xenograft models treated with these PROTACs compared to control groups .

| Study | Target Protein | Outcome |

|---|---|---|

| EBioMedicine (2018) | Androgen Receptor | Tumor regression observed |

| Cancer Research (2020) | Mutant p53 | Reduced cell viability |

Case Study 2: Antimicrobial Applications

In another investigation focusing on antimicrobial peptides (AMPs), researchers explored how PEGylation with compounds like this compound could enhance the activity of AMPs against resistant bacterial strains. Results indicated improved efficacy and reduced toxicity towards human cells .

Future Directions

The versatility of this compound suggests potential applications beyond cancer therapy, including its use in developing novel antimicrobial agents and other therapeutic modalities. Ongoing research aims to optimize its properties for enhanced biological activity and specificity.

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing Bromo-PEG1-Acid, and how can its purity be validated experimentally?

this compound synthesis typically involves coupling bromo-functionalized precursors with polyethylene glycol (PEG) spacers under anhydrous conditions. A critical step is the purification via column chromatography or recrystallization to remove unreacted reagents. Purity validation requires analytical techniques such as high-performance liquid chromatography (HPLC) with UV detection (≥95% purity threshold) and nuclear magnetic resonance (NMR) spectroscopy for structural confirmation (¹H/¹³C NMR peaks at δ 3.6–3.8 ppm for PEG protons and δ 4.2–4.5 ppm for the bromoalkyl group) .

Q. How should researchers handle this compound safely in laboratory settings?

Personal protective equipment (PPE), including nitrile gloves, safety goggles, and lab coats, is mandatory. Work should be conducted in a fume hood to minimize inhalation risks. Spills must be absorbed with inert materials (e.g., diatomaceous earth) and decontaminated with ethanol. Environmental precautions include avoiding drainage systems and using secondary containment .

Q. What are the primary applications of this compound in bioconjugation studies?

this compound serves as a heterobifunctional crosslinker, enabling site-specific modifications of biomolecules. The bromo group reacts with thiols (e.g., cysteine residues) via nucleophilic substitution, while the carboxylic acid facilitates amine coupling (e.g., lysine residues) using carbodiimide chemistry. This dual functionality supports controlled antibody-drug conjugate (ADC) synthesis or PEGylation of peptides .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectroscopic data (e.g., NMR or FT-IR) for this compound derivatives?

Discrepancies in spectral peaks may arise from solvent interactions, impurities, or isomerization. For NMR, compare experimental data with computational predictions (e.g., density functional theory (DFT)-optimized structures) to validate assignments. For FT-IR, use deuterated solvents to eliminate water interference. Cross-validation with mass spectrometry (MS) ensures molecular weight consistency .

Q. What experimental design considerations are critical for optimizing the PEG spacer length in this compound conjugates?

Spacer length impacts solubility and steric effects. Use controlled polymerization (e.g., living anionic polymerization) to adjust PEG chain length. Evaluate hydrodynamic radius via dynamic light scattering (DLS) and binding affinity using surface plasmon resonance (SPR). For in vivo studies, correlate spacer length with pharmacokinetics (e.g., half-life) .

Q. How should researchers address batch-to-batch variability in this compound synthesis?

Variability often stems from incomplete PEGylation or residual solvents. Implement quality-by-design (QbD) principles:

- Monitor reaction kinetics using inline FT-IR or Raman spectroscopy.

- Standardize purification protocols (e.g., gradient elution in HPLC).

- Use statistical tools (e.g., principal component analysis (PCA)) to identify critical process parameters .

Q. What methodologies are recommended for analyzing conflicting biological activity data in this compound-based drug delivery systems?

Conflicting results may arise from aggregation or hydrolysis. Conduct stability studies under varying pH/temperature conditions. Use size-exclusion chromatography (SEC) to detect aggregates. Validate biological activity via cell-based assays (e.g., cytotoxicity in cancer cell lines) with appropriate controls (e.g., free drug vs. conjugate) .

Q. Methodological Guidelines

Q. How to design a robust literature review framework for this compound-related research?

Apply the PICO framework (Population, Intervention, Comparison, Outcome) to structure questions. For example:

- Population: Protein-drug conjugates.

- Intervention: this compound as a crosslinker.

- Comparison: Alternative linkers (e.g., maleimide-PEG).

- Outcome: Conjugation efficiency and stability. Use systematic review tools (e.g., PRISMA) and databases like PubMed/Scopus, excluding non-peer-reviewed sources .

Q. What statistical approaches are suitable for analyzing dose-response data in this compound cytotoxicity studies?

Fit data to sigmoidal models (e.g., Hill equation) using nonlinear regression. Calculate IC₅₀ values with 95% confidence intervals. For multiplexed assays, apply ANOVA with post-hoc corrections (e.g., Tukey’s test). Report effect sizes and power analysis to ensure reproducibility .

Q. How to integrate computational chemistry with experimental workflows for this compound optimization?

Use molecular docking (e.g., AutoDock Vina) to predict binding modes of PEG-drug conjugates. Validate with molecular dynamics (MD) simulations (e.g., GROMACS) to assess stability. Submit computational data in standardized formats (e.g., .pdb for structures) alongside experimental results .

Properties

IUPAC Name |

3-(2-bromoethoxy)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H9BrO3/c6-2-4-9-3-1-5(7)8/h1-4H2,(H,7,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

REBYHCQUFPLTTH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(COCCBr)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H9BrO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

197.03 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.